

# Improving radiochemical yield in [18F]fallypride synthesis

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# Technical Support Center: [18F]Fallypride Synthesis

Welcome to the technical support center for the synthesis of [18F]**fallypride**. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their radiochemical synthesis, ensuring high yield and purity.

### Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the radiochemical yield (RCY) of [18F]fallypride?

A1: While several factors are influential, a recurring critical factor is the concentration and type of base used in the reaction. High concentrations of strong bases can lead to the degradation of the tosyl-**fallypride** precursor and the formation of side products, which significantly lowers the radiochemical yield.[1][2] Optimization studies have shown that minimizing the base concentration or using a milder base like tetrabutylammonium bicarbonate (TBAHCO3) can lead to higher and more reproducible yields.[2][3]

Q2: Can I purify [18F]fallypride without using HPLC?

A2: Yes, recent advancements have demonstrated that a GMP-compliant automated synthesis of [18F]**fallypride** is possible using solid-phase extraction (SPE) cartridges for purification







instead of HPLC.[4][5] This method can shorten the synthesis time and, in some cases, increase the non-decay corrected yield.[5]

Q3: What is a typical total synthesis time for [18F]fallypride?

A3: The total synthesis time can vary depending on the method and equipment used.

Automated syntheses with HPLC purification typically take around 50-60 minutes.[1][2][3][6]

Methods employing SPE purification can reduce this time to approximately 28-40 minutes.[4][5]

Q4: How can I increase the molar activity (MA) of my [18F]fallypride preparation?

A4: High molar activity is crucial for in vivo imaging to avoid pharmacological effects.[1] To achieve high molar activity, it is important to minimize the amount of carrier fluorine ([19F]). Sources of [19F] include target water, reagents, and the synthesis apparatus.[1] Using a microfluidic reactor has been shown to produce [18F]**fallypride** with very high molar activity, around 730 GBq/µmol.[1][6] Additionally, thexyl alcohol has been used in the eluting solution to improve reaction kinetics and increase the nucleophilicity of the [18F]fluoride ion, leading to higher molar activity.[1]

Q5: What are the optimal reaction temperatures for [18F] fallypride synthesis?

A5: Optimal temperatures can vary between different synthesis platforms. In conventional automated modules, temperatures are often around 100°C.[1][2][3] Some methods have reported using higher temperatures, up to 170°C in micro-reactors, to achieve high yields.[7] However, it's important to note that high temperatures can also lead to precursor degradation. [1] One study found the maximum radiochemical yield was reached at 95°C.[4]

### **Troubleshooting Guide**

### Troubleshooting & Optimization

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| Issue  | Potential Cause   | Recommended Solution  |  |
|--|---|---|--|
| Low Radiochemical Yield<br>(RCY)   | Excessive Base Concentration: High base levels can degrade the precursor.[1]  | Reduce the amount of K2CO3 or switch to a milder base like TBAHCO3.[2][3] A 5:1 ratio of precursor to base has been found to be optimal in some systems.[6] |  |
| Suboptimal Reaction Temperature: Temperature may be too low for efficient fluorination or too high, causing degradation.[1][7] | Optimize the reaction temperature for your specific setup. Start with a range of 95-110°C and adjust as needed. [1][4]  |   |  |
| Insufficient Azeotropic Drying:<br>Residual water can quench the<br>[18F]fluoride activity.                                    | Ensure efficient azeotropic<br>drying of the [18F]fluoride-<br>kryptofix complex. One cycle of<br>azeotropic distillation may be<br>sufficient.[6]              | _   |  |
| Incorrect Precursor Amount: Too little precursor can limit the reaction, while too much can complicate purification.           | An optimal precursor amount is often around 2 mg for many automated synthesizers.[2][3]   |   |  |
| Presence of Impurities   | Precursor Degradation: High temperatures and long reaction times can lead to the formation of side products.[1]   | Shorten the reaction time (a 10-minute reaction is often sufficient) and use the lowest effective temperature.[1][2][3]                                     |  |
| Carbonated Impurities: Can be observed in some synthesis methods.  | An improved synthesis method using a low amount of K2CO3 and the addition of thexyl alcohol has been shown to avoid the production of carbonated impurities.[1] |   |  |
| Inconsistent/Irreproducible Yields   | Variable Elution Efficiency:<br>Inconsistent elution of   | Ensure the QMA cartridge is properly conditioned. Using a solution of K2.2.2/K2CO3 in   |  |

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|                                 | [18F]fluoride from the QMA cartridge.                          | acetonitrile/water is common for elution.[1] |  |
|---------------------------------|--|--|--|
| Flow Rate in Micro-reactors: In | Optimize the flow rate of the reactant solutions. A lower flow |  |  |
| microfluidic systems, the flow  | rate generally allows for longer                               |  |  |
| rate can significantly impact   | reaction times within the                                      |  |  |
| the RCY.                        | heated zone, which can   |  |  |
|                                 | improve yield.[7]  |  |  |

## **Data on Synthesis Parameters**

Table 1: Comparison of Different Synthesis Platforms for [18F]Fallypride



| Synthesis<br>Platform                           | Precursor<br>Amount | Base                                | Temperatu<br>re  | Time   | Radioche<br>mical<br>Yield<br>(decay-<br>corrected) | Molar<br>Activity<br>(GBq/<br>µmol) |
|---|---------------------|-------------------------------------|------------------|--------|---|-------------------------------------|
| Automated Module (GE Tracerlab FX2-N)[1]        | >2 mg               | K2.2.2/K2C<br>O3 (9.1<br>mg/0.8 mg) | 100°C            | 10 min | ~55%<br>(non-decay<br>corrected)                    | 300-550                             |
| Automated Module (with TBAHCO3) [2][3]          | 2 mg                | 40%<br>TBAHCO3<br>(10 μL)           | 100°C            | 10 min | ~68%  | 140-192                             |
| Microfluidic<br>Reactor[6]                      | Not<br>specified    | Not<br>specified                    | Not<br>specified | 5 min  | 54%   | 730                                 |
| Micro-<br>reactor<br>(NanoTek)                  | 20-40 μg            | K2.2.2/K2C<br>O3                    | 170°C            | 4 min  | up to 88%   | Not<br>specified                    |
| Automated Module (AllinOne/R Nplus with SPE)[4] | 2 mg                | ТВАНСОЗ                             | 95°C             | 10 min | 59% (non-<br>decay<br>corrected)                    | Not<br>specified                    |

## **Experimental Protocols**

# Protocol 1: Automated Synthesis using a GE Tracerlab FX2-N Module[1]

• [18F]Fluoride Trapping and Elution:



- Pass [18F]fluoride in [18O]water through a QMA cartridge to trap the [18F].
- Elute the [18F]fluoride into the reactor using a solution of 9.1 mg K2.2.2 and 0.8 mg
   K2CO3 in an acetonitrile/thexyl alcohol/water (8:2:1) mixture.
- Azeotropic Drying:
  - Dry the eluted [18F]fluoride azeotropically at 55°C with N2 flow for 3 minutes, followed by 75°C for 3 minutes under N2/vacuum.
  - Continue drying under vacuum for an additional 5 minutes.
- · Radiolabeling Reaction:
  - Add the tosyl-fallypride precursor (in solution) to the dried [18F]fluoride.
  - Heat the reaction mixture at 100°C for 10 minutes with stirring.
  - Cool the reactor to 45°C.
- Purification:
  - Purify the crude product using reverse-phase HPLC.
- Formulation:
  - Collect the product fraction and formulate for injection.

# Protocol 2: Synthesis using TBAHCO3 on an Automated Module[2][3]

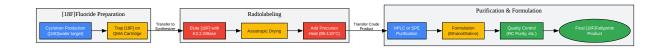
- [18F]Fluoride Trapping and Elution:
  - Trap [18F]fluoride from [18O]water on an activated ion exchange cartridge (e.g., Chromafix® PS-HCO3).
  - Elute the [18F]fluoride into the reactor.
- Radiolabeling Reaction:



- Add 2 mg of tosyl-fallypride in 1 mL of acetonitrile to the reactor.
- Add 10 μL of 40% TBAHCO3.
- Heat the mixture at 100°C for 10 minutes.
- Purification and Formulation:
  - Purify the crude product via reverse-phase HPLC.
  - Perform solid-phase extraction for the final formulation in 10% ethanol in saline.

#### **Visualizations**

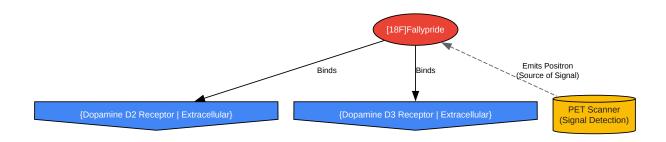
### **Experimental Workflow for [18F]Fallypride Synthesis**



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Caption: Automated synthesis workflow for [18F] fallypride production.

### [18F]Fallypride Binding to Dopamine D2/D3 Receptors





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Caption: [18F]Fallypride binds to D2/D3 receptors for PET imaging.

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